Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate
Description
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative featuring a ketone group at position 5, a trifluoromethyl group at position 3, and a methyl ester at position 2. This compound is of interest in medicinal chemistry and materials science due to the trifluoromethyl group’s electron-withdrawing properties and the pyrrolidine ring’s conformational rigidity.
Properties
IUPAC Name |
methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c1-14-6(13)5-3(7(8,9)10)2-4(12)11-5/h3,5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLVXXYZFXCUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Acid Chloride and Azidation Intermediates
A patented process describes a multi-step synthesis involving conversion of precursor compounds through acid chlorides and azidating agents to obtain trifluoromethyl-substituted pyrrolidine derivatives. Key steps include:
- Reaction of a compound of formula (IV) to a compound of formula (II) with inversion of configuration using suitable amine equivalents.
- Use of acid chlorides such as acetyl chloride, benzoyl chlorides (including substituted variants like p-nitrobenzoyl chloride), anhydrides (e.g., trifluoroacetic anhydride), and sulfonyl chlorides to modify intermediates.
- Azidation using agents like hydrazoic acid (HN3), sodium azide (NaN3), lithium azide (LiN3), zinc azide (Zn(N3)2), copper azide (Cu(N3)2), or tetrabutylammonium azide in solvents such as tetrahydrofuran (THF), dimethoxyethane, or ethyl acetate.
- Purification via salt formation, diastereomeric salt formation, or solvent extraction to achieve high purity.
This approach allows for retention or inversion of stereochemistry depending on reaction conditions and reagents used. Solvents such as methanol, pyridine, dichloromethane, and water are employed at various stages for optimal reaction performance and purification.
Esterification and Cyclization via Carbodiimide Coupling
An alternative method involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate esterification and cyclization steps:
- Starting from amino acid derivatives, the reaction mixture is cooled to 0 °C and treated with DCC and DMAP.
- The reaction proceeds at room temperature for 12 hours, followed by acid quenching and filtration to remove urea byproducts.
- Organic phase washing with sodium bicarbonate and brine, drying over magnesium sulfate, and concentration yields crude product.
- Purification is achieved by flash column chromatography on silica gel using hexane/ethyl acetate gradients.
This method has been demonstrated to yield this compound or its tert-butyl analogues with yields up to 74% and high purity.
Multi-Step Library Synthesis via Pauson-Khand/Stetter/Paal-Knorr Sequence
A complex solution-phase synthesis approach has been reported for related pyrrolidine derivatives involving:
- Starting from benzoyl-protected amino acid methyl esters.
- Employing a sequence of Pauson-Khand, Stetter, and Paal-Knorr reactions to build the tricyclic pyrrole core.
- Introduction of trifluoromethyl groups via appropriate building blocks.
- Parallel synthesis and automated purification techniques to generate compound libraries.
This method achieves an average yield of 53% for pyrrolidine derivatives with trifluoromethyl substitution and demonstrates high purity (average 94%) suitable for biological evaluation. Stability studies confirm the robustness of the compounds under various storage conditions.
Summary of Reaction Conditions and Yields
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^19F) is extensively used to confirm structure and purity.
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight.
- Chromatographic techniques (HPLC, flash chromatography) ensure isolation of pure compounds.
- Stability assays in solvents like DMSO confirm compound integrity over time.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .
Scientific Research Applications
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, leading to modulation of biological pathways. This compound may inhibit or activate enzymes, receptors, or other proteins, resulting in various biological effects .
Comparison with Similar Compounds
Structural Analogues and Derivatives
1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate (CAS 779353-82-1)
- Structure : Differs by the addition of a tert-butyl ester at position 1 .
- Impact: Reactivity: The tert-butyl group may sterically hinder reactions at the pyrrolidine nitrogen, unlike the target compound’s unsubstituted NH. Stability: The tert-butyl ester could enhance hydrolytic stability compared to the methyl ester. Applications: Potential use as a protected intermediate in peptide synthesis or organocatalysis.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Structure : Replaces the methyl ester with a carboxylic acid at position 3 .
- Impact :
- Solubility : The carboxylic acid increases polarity, enhancing aqueous solubility.
- Reactivity : Prone to decarboxylation or salt formation, unlike the ester’s stability under basic conditions.
- Applications : Likely used in metal-chelating agents or as a building block for bioactive molecules.
Methyl 2-Oxo-1,2-dihydro-3-pyridinecarboxylate (CAS 609-71-2)
Physicochemical Properties
- Trifluoromethyl Group Effects : The CF₃ group increases lipophilicity (logP) and metabolic stability, critical in drug design.
- Melting Points : Esters with bulky groups (e.g., tert-butyl in ) may exhibit higher melting points due to crystallinity, while carboxylic acids () could form intermolecular hydrogen bonds, raising melting points.
Biological Activity
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate (CAS Number: 1909294-32-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : CHFNO
- Molecular Weight : 211.14 g/mol
- CAS Number : 1909294-32-1
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can be crucial for their biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group can significantly influence the compound's binding affinity to enzymes and receptors. Research indicates that such modifications can enhance the potency of inhibitors against specific enzymes, such as proteases involved in viral replication .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds containing trifluoromethyl groups. For instance, the incorporation of trifluoromethyl moieties has been linked to increased inhibition of viral proteases, which are critical for the life cycle of viruses like SARS-CoV-2. In vitro assays demonstrated that similar compounds effectively inhibited viral replication at low micromolar concentrations .
Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties. The presence of the pyrrolidine ring allows for specific interactions with active sites of enzymes, potentially leading to the modulation of metabolic pathways. This compound could serve as a scaffold for developing enzyme inhibitors with therapeutic applications in metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activities associated with similar compounds or derivatives:
- Antiviral Studies : A study on second-generation oral protease inhibitors demonstrated that modifications similar to those in this compound led to enhanced antiviral efficacy against coronaviruses .
- Enzyme Interaction : Research indicated that trifluoromethyl-substituted pyrrolidines showed improved binding affinities to specific targets compared to their non-fluorinated counterparts, suggesting a critical role in drug design .
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to other related compounds:
| Compound | Molecular Weight | Biological Activity | Notable Features |
|---|---|---|---|
| This compound | 211.14 g/mol | Antiviral, Enzyme Inhibition | Trifluoromethyl group enhances potency |
| Methyl 5-oxopyrrolidine-2-carboxylate | 171.14 g/mol | Moderate Antiviral Activity | Lacks trifluoromethyl substitution |
| Ethyl 5-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylate | 213.23 g/mol | Enzyme Modulation | Different substituent effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
